N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a 6-phenylpyrimidine core substituted with an ethylamine side chain bearing 3,4-dimethoxyphenyl groups. Pyrimidines are biologically significant heterocyclic compounds, often utilized in pharmaceuticals due to their structural mimicry of nucleic acid bases .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-18-9-8-15(12-19(18)25-2)10-11-21-20-13-17(22-14-23-20)16-6-4-3-5-7-16/h3-9,12-14H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHPPHITJMMWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine is classified as a pyrimidine derivative. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 342.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety allows for potential interactions with kinases and other proteins critical for cell proliferation and survival.
- Enzyme Inhibition : Preliminary studies suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine may inhibit certain kinases, which play pivotal roles in cancer cell signaling pathways.
- Receptor Modulation : The compound may also act on various G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation and tumorigenesis.
Antitumor Activity
Research has indicated that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine exhibits significant antitumor properties:
- In Vitro Studies : In various cancer cell lines, the compound demonstrated cytotoxic effects with IC values ranging from 10 to 20 µM. These values suggest a moderate potency compared to established chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC around 22 µM for similar cell lines .
| Cell Line | IC (µM) | Comparison to 5-FU |
|---|---|---|
| Breast Cancer | 12.5 | More potent |
| Lung Cancer | 15.0 | Comparable |
| Leukemia | 18.0 | Less potent |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine towards various targets:
- EGFR Kinase : Docking simulations suggest that the compound binds effectively to the ATP-binding site of the EGFR kinase, showing a binding mode similar to that of erlotinib .
- BRAF Kinase : The compound also exhibited potential as an inhibitor of BRAF kinase, which is crucial in melanoma treatment.
Case Studies
-
Case Study on Breast Cancer Cell Lines :
- A study evaluated the effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with concentrations above 10 µM.
-
Case Study on Lung Cancer :
- In A549 lung cancer cells, the compound showed significant inhibition of cell migration and invasion at concentrations above 15 µM, indicating its potential role in metastasis prevention.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation
The orientation of substituents on the pyrimidine ring critically influences molecular conformation and intermolecular interactions. For example:
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): The dihedral angles between the pyrimidine ring and substituents (12.8° for the phenyl group, 86.1° for the methoxyphenyl group) indicate significant steric and electronic effects. The intramolecular N–H⋯N hydrogen bond stabilizes a six-membered ring, a feature absent in the target compound due to differences in substituent placement .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (): The trifluoromethyl group introduces strong electron-withdrawing effects, altering the electron density of the pyrimidine ring compared to the electron-donating methoxy groups in the target compound .
Table 1: Structural Comparison of Pyrimidine Derivatives
Crystallographic and Intermolecular Interactions
Crystal packing and hydrogen-bonding patterns differ markedly among analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
